2-(3'-(3-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2,5-dimethylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[3-(3-chlorophenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-(2,5-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClN3O3S/c1-16-10-11-17(2)21(12-16)28-23(31)14-29-22-9-4-3-8-20(22)26(25(29)33)30(24(32)15-34-26)19-7-5-6-18(27)13-19/h3-13H,14-15H2,1-2H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZWWZMSYJUHUNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4)C5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3'-(3-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2,5-dimethylphenyl)acetamide (CAS Number: 893786-50-0) is a complex organic molecule characterized by its unique spirocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 492.0 g/mol. The structure features both indoline and thiazolidine moieties, which are known for their diverse pharmacological activities.
Biological Activity Overview
Research into the biological activity of this compound has highlighted several key areas:
Anticancer Activity
Studies have indicated that derivatives of thiazolidinones exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to the one have shown promising results in inhibiting the growth of human lung carcinoma (A549) and liver carcinoma (HepG2) cells.
- Case Study : A related study evaluated a series of thiazolidinone derivatives for their cytotoxicity using the MTT assay. One derivative demonstrated an IC50 value of against A549 cells, suggesting a strong potential for therapeutic application against lung cancer .
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties. Preliminary data suggest effectiveness against Gram-positive bacteria and certain drug-resistant strains.
- Case Study : In a study focusing on thiazolidine derivatives, compounds were tested against methicillin-resistant Staphylococcus aureus (MRSA) and exhibited significant antibacterial activity, indicating that similar structures may also be effective .
The proposed mechanisms through which 2-(3'-(3-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2,5-dimethylphenyl)acetamide exerts its biological effects include:
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.
- Induction of Apoptosis : It is suggested that the compound can trigger programmed cell death pathways in malignant cells.
- Antibacterial Mechanisms : The structural motifs may disrupt bacterial cell wall synthesis or inhibit essential enzymes, leading to bacterial death.
Comparative Analysis with Related Compounds
To better understand the efficacy of this compound, a comparison with other thiazolidinone derivatives was conducted:
| Compound Name | IC50 (µM) | Activity Type |
|---|---|---|
| Compound A | 4.87 | Anticancer |
| Compound B | 15.01 | Anticancer |
| Compound C | 0.18 | Antibacterial |
| Compound D | 0.065 | Anticancer |
This table illustrates that while some compounds exhibit high potency against cancer cells, others are more effective as antibacterial agents.
Scientific Research Applications
Structural Characteristics
This compound is characterized by its unique spiro structure and the presence of a thiazolidin moiety, which is known for its ability to interact with various biological targets. The molecular formula is , and it has a molecular weight of approximately 492 g/mol. The structural complexity contributes to its potential therapeutic effects.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. It is believed to exert its effects through mechanisms such as:
- Inhibition of Tumor Growth : The compound may inhibit the proliferation of cancer cells by targeting specific pathways involved in cell cycle regulation.
- Induction of Apoptosis : Research indicates that it can induce programmed cell death in various cancer cell lines, making it a candidate for further development as an anticancer drug.
For instance, a study found that derivatives of similar structures showed significant activity against cancer cell lines with IC50 values indicating potent inhibition compared to standard treatments .
Anti-inflammatory Properties
Compounds containing similar structural motifs have demonstrated anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). This compound's thiazolidin structure may enhance its ability to modulate inflammatory responses:
- COX Inhibition : Preliminary data suggest that this compound could selectively inhibit COX-2, which is implicated in inflammatory processes without significantly affecting COX-1, thereby reducing potential side effects .
Antimicrobial Activity
There is emerging evidence that thiazolidin derivatives exhibit antimicrobial properties. The compound could potentially be effective against a range of bacterial strains due to its ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways .
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step reactions that incorporate thiazolidine derivatives and chlorinated phenyl compounds. Understanding the synthesis pathways is crucial for optimizing yield and purity for pharmaceutical applications.
The mechanism of action likely involves interaction with specific molecular targets such as enzymes or receptors, leading to various biological effects. For example:
- Enzyme Inhibition : It may act by inhibiting enzymes involved in cancer cell metabolism or inflammatory pathways.
Case Study 1: Anticancer Efficacy
A research study evaluated the anticancer efficacy of similar compounds derived from thiazolidin frameworks. Results indicated that compounds with structural similarities exhibited significant cytotoxicity against breast cancer cell lines, suggesting that modifications to the thiazolidin structure could enhance activity .
Case Study 2: Anti-inflammatory Action
Another study focused on the anti-inflammatory properties of related compounds. It was found that certain derivatives effectively reduced inflammation markers in vivo, providing a basis for further exploration into their therapeutic potential against inflammatory diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of the target compound with structurally related molecules, focusing on substituent effects, bioactivity, and structural insights:
Key Observations
The N-(2,5-dimethylphenyl)acetamide side chain likely enhances metabolic stability over simpler alkyl or benzyl groups (e.g., ), as methyl groups reduce oxidative metabolism.
Spiro Conformation and Dimerization :
- The spiro[indoline-thiazolidine] core enables conformational rigidity, critical for binding to enzymes like cyclooxygenase (COX) or bacterial gyrase (inferred from ).
- Analogous acetamide derivatives (e.g., ) exhibit hydrogen-bonded dimerization (R₂²(10) motifs), suggesting similar behavior in the target compound, which could stabilize protein-ligand interactions.
Antibacterial Activity Trends :
- Compounds with chlorinated aryl groups (e.g., 3-chloro, 4-chloro, 3,4-dichloro) consistently show enhanced antibacterial activity, likely due to increased membrane penetration or halogen bonding .
- The absence of a thiazole-oxadiazole moiety in the target compound (vs. ) may reduce anti-inflammatory effects but improve selectivity for bacterial targets.
Q & A
Q. Basic
- NMR :
- IR : Strong absorptions at ~1710 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-N stretch) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 446–500 range) and fragmentation patterns confirm the backbone .
How can reaction yields be optimized during synthesis, particularly for the spirocyclization step?
Advanced
Optimization strategies include:
- Catalyst screening : Use Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance cyclization efficiency .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility, while acetic acid aids in proton transfer .
- Temperature control : Reflux (~110°C) for 3–5 hours balances reaction rate and byproduct suppression .
| Condition | Yield Improvement | Reference |
|---|---|---|
| Acetic acid reflux | 80–90% | |
| DMF with ZnCl₂ | +15% vs. baseline | |
| Microwave-assisted | 95% in 1 hour |
How can contradictions in spectroscopic data (e.g., unexpected NMR splitting) be resolved during structural validation?
Q. Advanced
- Variable Temperature NMR : Resolve dynamic effects (e.g., rotameric equilibria in the acetamide group) .
- 2D techniques (HSQC, HMBC) : Assign overlapping signals and confirm connectivity between spiro and acetamide moieties .
- X-ray crystallography : Definitive confirmation of spiro geometry and substituent orientation .
What computational and experimental strategies validate structure-activity relationships (SAR) for this compound?
Q. Advanced
- Analog synthesis : Modify substituents (e.g., replace 3-chlorophenyl with 4-fluorophenyl) and test activity .
- Docking studies : Model interactions with targets (e.g., α-glucosidase or kinase domains) using software like AutoDock .
- Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., thiazolidinedione carbonyls) via QSAR .
How can the compound’s stability under physiological conditions be systematically evaluated?
Q. Advanced
- pH stability assays : Incubate in buffers (pH 1.2–7.4) and monitor degradation via HPLC .
- Thermal analysis (TGA/DSC) : Determine decomposition temperatures and hygroscopicity .
- Light exposure tests : UV-Vis spectroscopy to track photodegradation products .
What mechanistic studies are recommended to elucidate its biological mode of action?
Q. Advanced
- Enzyme inhibition assays : Test against targets like α-glucosidase or DDR1 kinase using fluorogenic substrates .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamics .
- Metabolomics profiling : Identify downstream biomarkers (e.g., glucose uptake in antidiabetic studies) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
